REACTION_SMILES
|
[C:15]([O-:16])(=[O:17])[CH3:18].[C:20]([O-:21])(=[O:22])[CH3:23].[CH3:10][O-:11].[CH3:1][CH2:2][CH:3]([CH3:4])[CH:5]([NH2:6])[C:7]([OH:8])=[O:9].[CH3:24][OH:25].[Na+:12].[OH2:13].[OH2:14].[Zn+2:19]>>[CH3:1][CH2:2][CH:3]([CH3:4])[CH:5]([NH2:6])[C:7](=[O:8])[OH:9].[Zn:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(C)C(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15]([O-:16])(=[O:17])[CH3:18].[C:20]([O-:21])(=[O:22])[CH3:23].[CH3:10][O-:11].[CH3:1][CH2:2][CH:3]([CH3:4])[CH:5]([NH2:6])[C:7]([OH:8])=[O:9].[CH3:24][OH:25].[Na+:12].[OH2:13].[OH2:14].[Zn+2:19]>>[CH3:1][CH2:2][CH:3]([CH3:4])[CH:5]([NH2:6])[C:7](=[O:8])[OH:9].[Zn:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(C)C(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15]([O-:16])(=[O:17])[CH3:18].[C:20]([O-:21])(=[O:22])[CH3:23].[CH3:10][O-:11].[CH3:1][CH2:2][CH:3]([CH3:4])[CH:5]([NH2:6])[C:7]([OH:8])=[O:9].[CH3:24][OH:25].[Na+:12].[OH2:13].[OH2:14].[Zn+2:19]>>[CH3:1][CH2:2][CH:3]([CH3:4])[CH:5]([NH2:6])[C:7](=[O:8])[OH:9].[Zn:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(C)C(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)C(N)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |